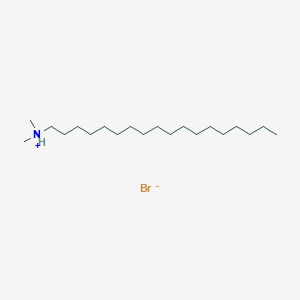
Bis(2-chloroethyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) phthalate is an organic compound with the molecular formula C12H12Cl2O4. It is a phthalate ester derived from phthalic acid and 2-chloroethanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) phthalate can be synthesized through the esterification of phthalic anhydride with 2-chloroethanol. The reaction typically involves heating phthalic anhydride and 2-chloroethanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can result in the formation of partially reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions, often under reflux conditions.
Major Products:
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Partially reduced phthalate esters.
Substitution: Substituted phthalate esters with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Bis(2-chloroethyl) phthalate has various applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl) phthalate involves its interaction with cellular components and enzymes. It can disrupt endocrine function by mimicking or interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their normal function and leading to various physiological effects. Additionally, this compound can induce oxidative stress and affect cellular metabolism, contributing to its toxicological profile.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different chemical properties.
Dibutyl phthalate: A phthalate ester with shorter alkyl chains, used in similar applications but with different physical and chemical properties.
Diisononyl phthalate: A phthalate ester with longer alkyl chains, offering different flexibility and durability characteristics.
Uniqueness: Bis(2-chloroethyl) phthalate is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other chemicals. This structural feature distinguishes it from other phthalate esters and contributes to its specific applications and effects.
Properties
CAS No. |
6279-87-4 |
|---|---|
Molecular Formula |
C12H12Cl2O4 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
bis(2-chloroethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8H2 |
InChI Key |
ILSHUTZNPABZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCl)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


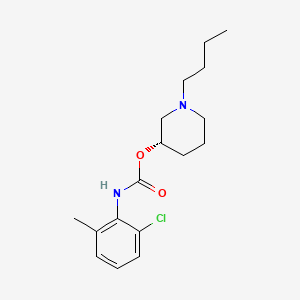
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
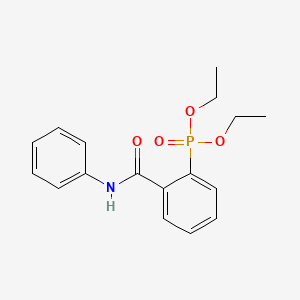


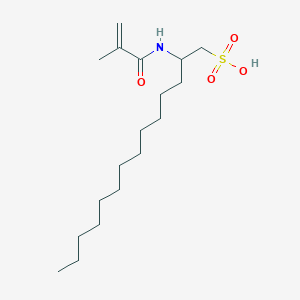
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
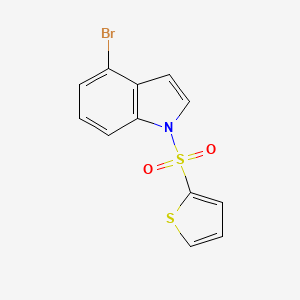

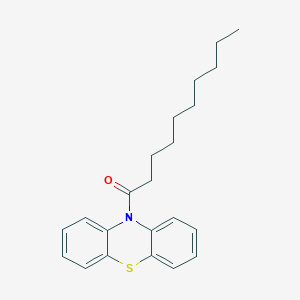
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
